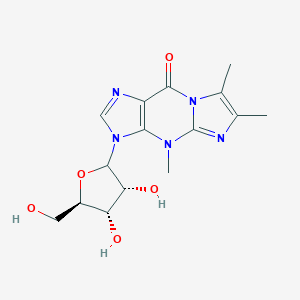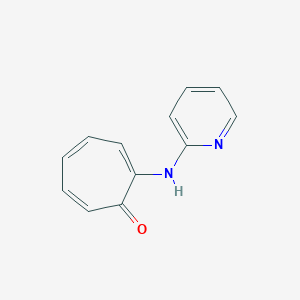
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has been widely studied for its various applications in scientific research. This compound is also known as LY294002 and is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. The inhibition of PI3K by LY294002 has been shown to have a significant impact on these cellular processes, making it an important tool for scientific research.
Wirkmechanismus
LY294002 works by inhibiting the activity of PI3K, which is an enzyme that plays a crucial role in various cellular processes. PI3K is responsible for converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt pathway, which promotes cell growth, differentiation, and survival. By inhibiting PI3K, LY294002 blocks the activation of these downstream pathways, leading to the inhibition of cell growth and survival.
Biochemische Und Physiologische Effekte
LY294002 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Cell Growth: LY294002 has been shown to inhibit the growth of cancer cells by blocking the PI3K pathway.
2. Neuroprotective Effects: LY294002 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Protective Effects: LY294002 has been shown to have protective effects on the cardiovascular system and has been studied for its potential use in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
LY294002 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: LY294002 is a potent inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in various cellular processes.
2. Selectivity: LY294002 is selective for PI3K and does not inhibit other kinases, making it a valuable tool for studying the specific role of PI3K in cellular processes.
3. Availability: LY294002 is commercially available, making it easily accessible for researchers.
Some of the limitations of LY294002 include:
1. Off-Target Effects: LY294002 can have off-target effects, leading to the inhibition of other kinases and cellular processes.
2. Toxicity: LY294002 can be toxic to cells at high concentrations, leading to cell death and interfering with experimental results.
3. Specificity: LY294002 is specific for PI3K isoforms, and its effects may vary depending on the isoform being studied.
Zukünftige Richtungen
There are several future directions for the study of LY294002, including:
1. Development of New Cancer Treatments: LY294002 has shown promising results in inhibiting the growth of cancer cells and may be developed into new cancer treatments.
2. Neurological Disorders: LY294002 has been shown to have neuroprotective effects and may be studied further for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Diseases: LY294002 has been shown to have protective effects on the cardiovascular system and may be studied further for its potential use in the treatment of cardiovascular diseases.
4. Development of New Inhibitors: The study of LY294002 may lead to the development of new inhibitors of PI3K and other kinases, leading to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromo-5-nitropyridine with cycloheptatriene in the presence of a palladium catalyst. The resulting intermediate is then reduced to yield LY294002.
Wissenschaftliche Forschungsanwendungen
LY294002 has been extensively studied for its various applications in scientific research. Some of the most significant applications of this compound include:
1. Cancer Research: LY294002 has been shown to inhibit the growth of cancer cells by blocking the PI3K pathway. This makes it a promising candidate for the development of new cancer treatments.
2. Neurological Disorders: LY294002 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Research: LY294002 has been shown to have protective effects on the cardiovascular system and has been studied for its potential use in the treatment of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
110038-71-6 |
|---|---|
Produktname |
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H10N2O/c15-11-7-3-1-2-6-10(11)14-12-8-4-5-9-13-12/h1-9H,(H,13,14,15) |
InChI-Schlüssel |
DZEJHZIZULOUHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Synonyme |
2,4,6-Cycloheptatrien-1-one,2-(2-pyridinylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



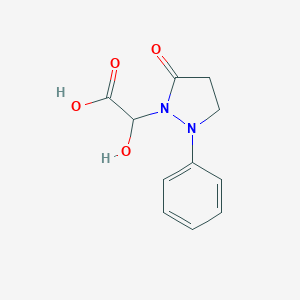
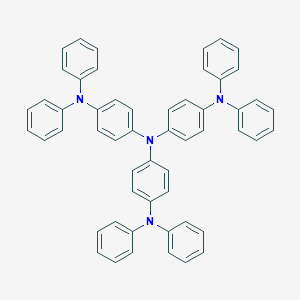
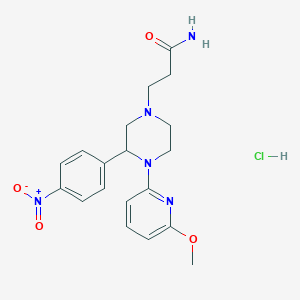
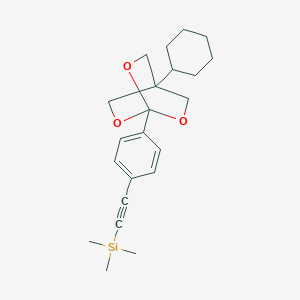
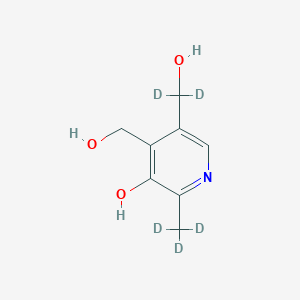
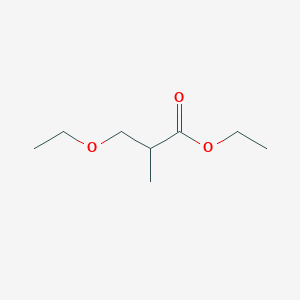
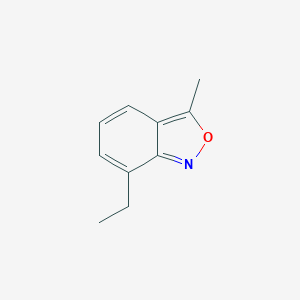
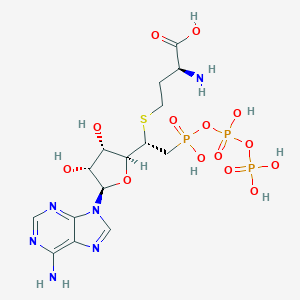
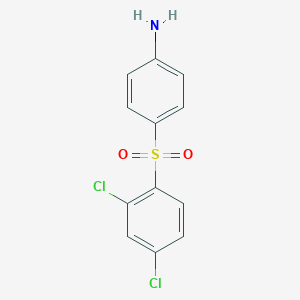
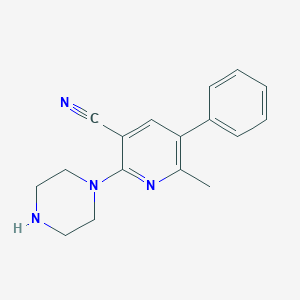
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
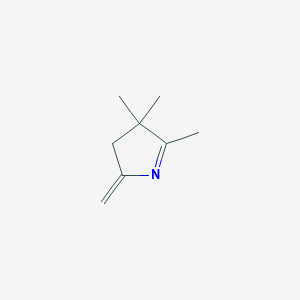
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
